![molecular formula C18H36N4 B15242674 2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B15242674.png)
2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5(2,6)-Bis(aminomethyl)bicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes two aminomethyl groups attached to a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]heptane, which can be obtained through various methods, including the Diels-Alder reaction.
Reaction Conditions: These reactions are often carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the aminomethyl groups to primary amines.
Substitution: The aminomethyl groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, imines, nitriles, and primary amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane: The parent compound, which lacks the aminomethyl groups.
2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane: A similar compound with different substituents.
2-Ethenylbicyclo[2.2.1]heptane: Another derivative with an ethenyl group.
Uniqueness
2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane is unique due to the presence of two aminomethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other bicyclo[2.2.1]heptane derivatives.
Propriétés
Formule moléculaire |
C18H36N4 |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
[5-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine;[6-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine |
InChI |
InChI=1S/2C9H18N2/c10-4-8-2-6-1-7(8)3-9(6)5-11;10-4-7-1-6-2-8(5-11)9(7)3-6/h2*6-9H,1-5,10-11H2 |
Clé InChI |
DPNYVVLIXCRDQZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C(C2)C1CN)CN.C1C2CC(C1CC2CN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


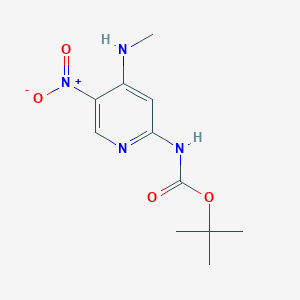

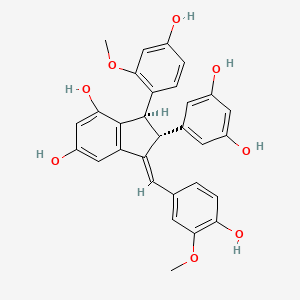
![3-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15242613.png)

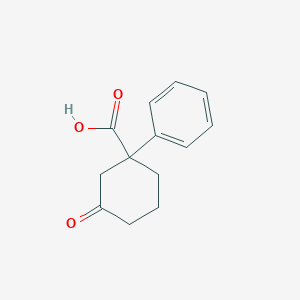
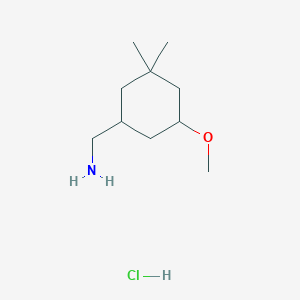
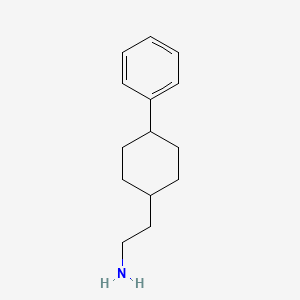
![5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15242658.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15242662.png)
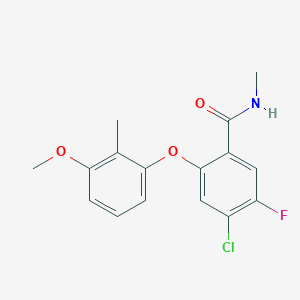
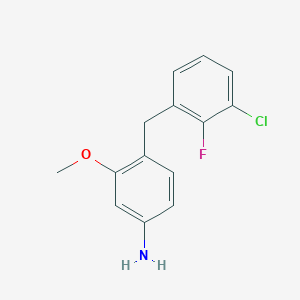
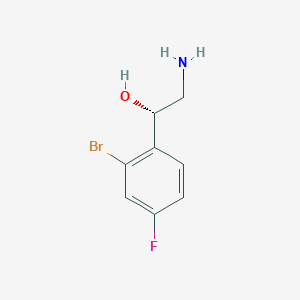
![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)
